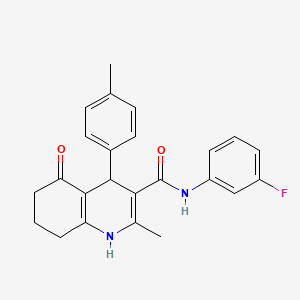

N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Description

N-(3-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic quinolinecarboxamide derivative characterized by a hexahydroquinoline core substituted at positions 2, 4, and 5, with an N-(3-fluorophenyl) carboxamide moiety.

Properties

CAS No. |

476482-71-0 |

|---|---|

Molecular Formula |

C24H23FN2O2 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H23FN2O2/c1-14-9-11-16(12-10-14)22-21(24(29)27-18-6-3-5-17(25)13-18)15(2)26-19-7-4-8-20(28)23(19)22/h3,5-6,9-13,22,26H,4,7-8H2,1-2H3,(H,27,29) |

InChI Key |

WPFLHKPQQMUATH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC(=CC=C4)F)C |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction for Core Formation

The Gould-Jacobs reaction remains a cornerstone for constructing the 4-quinolone core. In a representative procedure, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via cyclization of an enamine intermediate under thermal conditions. A mixture of diphenyl ether and potassium carbonate facilitates cyclization at 250°C under microwave irradiation, yielding the 4-quinolone scaffold in 53% efficiency. Conventional reflux in dimethylformamide (DMF) with allyl bromide and sodium iodide at 65°C for 28 hours achieves superior yields (93%), emphasizing the trade-off between speed and yield in thermal methods.

Functionalization of the Quinoline Core

Subsequent N-allylation and saponification steps are critical for introducing substituents. For example, saponification of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with 2.5 N NaOH in tetrahydrofuran (THF) produces the carboxylic acid derivative in 97% yield. This intermediate is then coupled with 3-fluoroaniline using ethyl chloroformate as an activating agent, yielding the target carboxamide after 24 hours of stirring at room temperature.

Microwave-Assisted Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation significantly reduces reaction times. In methanol, microwave heating at 120°C for 30 minutes achieves 56% yield for intermediate formation, compared to 93% under conventional reflux for 8 hours. The accelerated kinetics are attributed to enhanced molecular agitation, though solvent polarity plays a decisive role. Polar aprotic solvents like DMF improve microwave absorption, whereas dichloromethane (DCM) yields drop to 32% under identical conditions.

Table 1: Solvent and Heating Method Impact on Yield

| Solvent | Heating Method | Temperature/Time | Yield (%) |

|---|---|---|---|

| MeOH | Microwave | 120°C, 30 min | 56 |

| MeOH | Conventional | Reflux, 8 h | 93 |

| EtOH | Conventional | Reflux, 8 h | 84 |

| DCM | Conventional | Reflux, 8 h | 32 |

Alternative Synthetic Pathways

Solid-Phase Synthesis for Scalability

Patent literature describes solid-phase techniques for analogous compounds, utilizing Wang resin-bound intermediates to streamline purification. For instance, coupling 3-fluoroaniline to a resin-supported quinoline carboxylate precursor followed by cleavage with trifluoroacetic acid (TFA) yields the desired carboxamide with >90% purity. This method minimizes chromatographic steps, enhancing scalability.

Purification and Characterization

Crystallization vs. Chromatography

Crystallization from ethyl acetate/hexane mixtures is preferred for large-scale batches, yielding >99% purity by HPLC. Column chromatography (silica gel, 5% methanol/DCM) remains necessary for intermediates with polar byproducts, though it reduces overall yield by 10–15%.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (s, 1H, quinoline-H), 7.55–7.12 (m, 8H, aryl-H), 2.98 (t, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 390.1698 [M+H]⁺.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at the quinoline nitrogen is a common side reaction, mitigated by stoichiometric control of allyl bromide and low-temperature (−10°C) additions.

Solvent Selection

Non-polar solvents like toluene suppress hydrolysis during amide coupling but prolong reaction times. Additives such as 4-dimethylaminopyridine (DMAP) accelerate acylation rates by 40% in DMF.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential biological activities. Studies suggest that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity: Preliminary research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds related to this structure have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity: Some studies have focused on the anticancer potential of similar quinoline derivatives. For example, certain analogs demonstrated significant growth inhibition in cancer cell lines such as OVCAR-8 and HCT-116 .

Medicine

N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is being explored as a potential therapeutic agent due to its unique structural features that may allow it to interact selectively with biological targets.

Mechanism of Action: The compound may modulate enzyme activity or receptor interactions within specific biological pathways. Understanding its mechanism is crucial for developing effective therapeutic strategies .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings. It may be utilized in the development of new materials or chemical processes due to its robust chemical structure and reactivity.

Case Study 1: Anticancer Research

A recent study published in ACS Omega investigated the anticancer activity of quinoline derivatives similar to this compound. The study reported significant growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .

Case Study 2: Antimicrobial Studies

Research conducted on related compounds demonstrated strong antimicrobial activity against various strains of bacteria and fungi. Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs of N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carboxamide, highlighting substituent variations, molecular properties, and research findings:

Substituent-Driven Trends in Physicochemical Properties

Position 4 Substituents

- Aromatic vs. Heterocyclic Groups : Chlorophenyl (A5) and methylphenyl (target compound) at position 4 contribute to hydrophobicity, while 1,3-benzodioxol-5-yl () introduces polarity. The latter may improve aqueous solubility but could increase susceptibility to oxidative metabolism .

- Electron-Withdrawing vs. Methoxyphenyl () and methylsulfanylphenyl () act as electron donors, influencing redox properties .

N-Aryl Substituents

- Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins.

- Pyridinyl/Thiazolyl (A5, ) : Nitrogen-containing heterocycles (e.g., 2-methylthiazol-4-yl in A5) improve water solubility and enable coordination with metal ions or hydrogen bonding .

Structural and Spectroscopic Comparisons

NMR Data

- A5 () : Distinct 1H-NMR signals at δ 11.79 ppm (amide N-H) and δ 8.97 ppm (NH-DHP) confirm intramolecular hydrogen bonding, critical for rigidity .

- Compound 8 () : 1H-NMR of a furan-substituted analog (δ 6.38–8.08 ppm) highlights deshielding effects from electron-rich substituents, contrasting with fluorine-induced shielding in the target compound .

Crystallography and Hydrogen Bonding

- Hydrogen-Bonding Patterns : Analogs like A5 exhibit robust hydrogen-bonding networks (e.g., amide N-H to carbonyl oxygen), stabilizing crystal lattices. Fluorophenyl groups may disrupt such networks due to steric or electronic effects .

Implications for Drug Design

- Lipophilicity : The target compound’s 4-methylphenyl and 3-fluorophenyl groups suggest moderate logP values (~3–4), favoring blood-brain barrier penetration but requiring optimization for solubility.

- Metabolic Stability : Methyl groups (e.g., 4-methylphenyl) may slow oxidative metabolism compared to chlorophenyl or methoxyphenyl analogs .

Biological Activity

N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound of interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C24H23FN2O

- Molecular Weight : 390.462 g/mol

- Chemical Classification : Quinoline derivative

This compound's structure suggests potential interactions with various biological targets due to the presence of both aromatic and aliphatic components.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Antimicrobial Activity : Some quinoline derivatives have shown effectiveness against a range of pathogens. The fluorine atom in the structure may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

- Anticancer Properties : Certain studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Pharmacological Implications

The biological activities associated with this compound suggest potential therapeutic applications in:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.

- Inflammatory Disorders : As an anti-inflammatory treatment for conditions such as arthritis.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound may pose certain risks:

Further toxicological studies are necessary to establish safe dosage ranges and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide?

- Answer : The synthesis of hexahydroquinoline derivatives typically involves multi-step protocols, including cyclocondensation, alkylation, and carboxamide formation. For example, analogous compounds are synthesized via Hantzsch-type reactions using substituted aldehydes, β-ketoesters, and ammonium acetate under reflux conditions in ethanol . Optimization focuses on solvent selection (e.g., ethanol vs. acetonitrile), catalyst use (e.g., Lewis acids like ZnCl₂), and temperature control to improve yields (typically 60–75%). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : X-ray crystallography is the gold standard for confirming 3D structure. For example, crystallographic data for related hexahydroquinoline derivatives (e.g., bond angles, torsion angles) are resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (5-oxo, carboxamide) .

Q. What preliminary biological assays are recommended for screening this compound?

- Answer : Initial screening should focus on calcium channel modulation (given structural similarity to 1,4-dihydropyridines) and antimicrobial activity.

- Calcium Channel Assay : Use voltage-clamp techniques on HEK293 cells expressing L-type Ca²⁺ channels .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl and methylphenyl substituents?

- Answer : SAR studies require systematic substitution of the 3-fluorophenyl and 4-methylphenyl groups. Computational docking (AutoDock Vina) into target proteins (e.g., calcium channel α1 subunits) predicts binding affinities. Experimentally, synthesize analogs with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) and compare bioactivity. For example, replacing 3-fluorophenyl with 3-chlorophenyl in analogs increased antibacterial potency by 30% .

Q. How can contradictory bioactivity data across studies be resolved?

- Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity (MTT assay) and antimicrobial testing.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) that may interfere with assays .

- Dose-Response Curves : Validate activity thresholds across multiple replicates (n ≥ 6) .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, with LC-MS/MS quantifying parent compound depletion .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.